2-Ethoxy-3H-azepine

Description

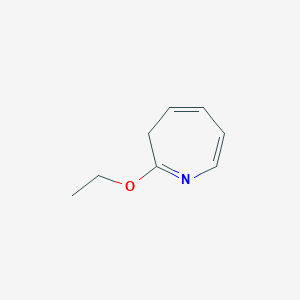

Structure

2D Structure

3D Structure

Properties

CAS No. |

64028-66-6 |

|---|---|

Molecular Formula |

C8H11NO |

Molecular Weight |

137.18 g/mol |

IUPAC Name |

2-ethoxy-3H-azepine |

InChI |

InChI=1S/C8H11NO/c1-2-10-8-6-4-3-5-7-9-8/h3-5,7H,2,6H2,1H3 |

InChI Key |

UMSUSYOMNYRZIT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC=CC=CC1 |

Origin of Product |

United States |

Synthesis of 2 Ethoxy 3h Azepine

From Phenylnitrene Precursors

A common route to 2-alkoxy-3H-azepines involves the generation of phenylnitrene or its derivatives, which can undergo ring expansion in the presence of an alcohol.

The deoxygenation of nitrobenzene (B124822) using reagents like tributylphosphine (B147548) in the presence of a primary or secondary alcohol, such as ethanol (B145695), can lead to the formation of 2-alkoxy-3H-azepines. scribd.com This reaction proceeds through the in-situ generation of an aryl nitrene, which then undergoes intramolecular rearrangement and nucleophilic attack by the alcohol to yield the corresponding 2-alkoxy-3H-azepine.

The photolysis of o-azido-carbonyl compounds in an alcoholic solvent provides a high-yield pathway to 2-alkoxy-3H-azepines. worktribe.com This reaction is believed to proceed via a singlet nitrene intermediate, which forms an azirine that is subsequently attacked by the alcohol, leading to ring expansion. worktribe.com Specifically, the photolysis of N-(2-azidobenzoyl)aniline in ethanol has been used to synthesize the anilide of this compound-3-carboxylic acid. worktribe.com

Formation from Aromatic Azides through Nitrene-Azirine Pathways

From Azepinone Precursors

An alternative and efficient method for the synthesis of 2-ethoxy-3H-azepines involves the O-alkylation of the corresponding azepinone (a cyclic amide).

1,3-Dihydro-2H-azepin-2-ones can be readily converted to their corresponding this compound derivatives. scribd.comworktribe.com The reaction of a 1,3-dihydro-2H-azepin-2-one with triethyloxonium (B8711484) fluoroborate in a solvent like methylene (B1212753) chloride results in the formation of the desired this compound in excellent yield. scribd.comworktribe.com This method has also been successfully applied to the thio-analogue, 1,3-dihydro-2H-azepin-2-thione, to produce the corresponding 2-ethylthio-3H-azepine. scribd.com

Table 1: Selected Synthesis Methods for this compound and its Derivatives

| Starting Material | Reagents and Conditions | Product | Reference(s) |

|---|---|---|---|

| Nitrobenzene | Tributylphosphine, Ethanol | This compound | scribd.com |

| N-(2-Azidobenzoyl)aniline | Photolysis in Ethanol | Anilide of this compound-3-carboxylic acid | worktribe.com |

| 1,3-Dihydro-3,5,7-trimethyl-2H-azepin-2-one | Triethyloxonium fluoroborate, Methylene chloride | 2-Ethoxy-3,5,7-trimethyl-3H-azepine | scribd.comacs.org |

| 1,3-Dihydro-2H-azepin-2-one | Triethyloxonium fluoroborate | This compound | worktribe.com |

Reactivity and Reaction Mechanisms of 2 Ethoxy 3h Azepine

Electrophilic and Nucleophilic Transformations of the Azepine Nucleus

The electron-rich triene system and the imino-ether functionality of 2-ethoxy-3H-azepine dictate its behavior in the presence of electrophiles and nucleophiles.

The reaction of 2-alkoxy-3H-azepines with N-bromosuccinimide (NBS) provides an efficient pathway to the synthesis of 2-substituted 2H-azepine derivatives. acs.orgnih.gov The process is initiated by a regioselective 1,4-addition of NBS across the azepine ring to form an adduct. acs.orgacs.org Subsequent base-promoted elimination of hydrogen bromide from this intermediate yields the corresponding 2H-azepine derivative, often in moderate to quantitative yields. acs.orgnih.gov

The reaction conditions, particularly temperature, are crucial to minimize competing side reactions. acs.orgacs.org At lower temperatures, the desired 1,4-adduct formation is favored. However, at higher temperatures, competitive electrophilic substitution can occur, leading to the formation of 4-bromo-2-methoxy-3H-azepine. acs.org Another side reaction observed, specifically with 2,7-dimethoxy-3H-azepine, is a unique transetherification that produces a 3H-azepin-2-yl 2H-azepin-2-yl ether. acs.orgacs.org

The versatility of this reaction is demonstrated by trapping the intermediate with various nucleophiles present in the reaction mixture. For example, conducting the reaction in the presence of acetic acid allows for the formation of 2-acetoxy-2H-azepines. acs.org

Table 1: Reaction of 2-Methoxy-3H-azepines with NBS and Nucleophiles

| Starting Material (3H-Azepine) | Nucleophile | Product (2H-Azepine) | Yield | Reference |

| 2-Methoxy-3H-azepine | Methanol (B129727) | 2,7-Dimethoxy-2H-azepine | Good | acs.org |

| 5-tert-Butyl-2-methoxy-3H-azepine | Methanol | 5-tert-Butyl-2,7-dimethoxy-2H-azepine | 61% | acs.org |

| 2-Methoxy-3H-azepine | Acetic Acid | 2-Acetoxy-7-methoxy-2H-azepine | Good | acs.org |

| 2-Methoxy-3H-azepine | 2,4,6-Trichlorophenol (B30397) (TCP) | 7-Methoxy-2-(2',4',6'-trichlorophenoxy)-2H-azepine | Moderate | acs.org |

Direct nucleophilic substitution on 2-alkoxy-3H-azepines is possible but can be influenced by the nature of the nucleophile and the substrate. For instance, the reaction of 5-tert-butyl-2-methoxy-3H-azepine with sodium alkoxides results in a straightforward nucleophilic transetherification to yield other 2-alkoxy-3H-azepine derivatives. researchgate.net However, reaction with organolithium reagents can lead to a mixture of products. researchgate.net

A more efficient and general method for nucleophilic substitution involves a two-step sequence that proceeds via a 2H-azepine intermediate. acs.org First, the 3H-azepine is reacted with NBS in the presence of 2,4,6-trichlorophenol (TCP). acs.orgacs.org This forms a 2-(2',4',6'-trichlorophenoxy)-2H-azepine derivative. The trichlorophenoxy group is an excellent leaving group, allowing for a subsequent quantitative substitution by a wide range of nucleophiles. acs.org This strategy is particularly valuable as it allows for the introduction of nucleophiles like alkanethiols and alkylamines, which are not tolerated under the direct NBS reaction conditions. acs.orgnih.gov

Table 2: Nucleophilic Substitution of 2-(2',4',6'-Trichlorophenoxy)-2H-azepine

| Nucleophile | Product (2-Substituted-2H-azepine) | Reference |

| Sodium Methoxide | 2-Methoxy-2H-azepine | acs.org |

| Sodium Ethanethiolate | 2-(Ethylthio)-2H-azepine | acs.org |

| Pyrrolidine | 2-Pyrrolidinyl-2H-azepine | acs.org |

| Alkylamines | 2-(Alkylamino)-2H-azepines | acs.orgnih.gov |

| Alkanethiols | 2-(Alkylthio)-2H-azepines | acs.orgnih.gov |

Reactions with N-Bromosuccinimide (NBS) leading to 2H-Azepines

Pericyclic Reactions and Intramolecular Rearrangements of Azepine Systems

The polyene character of the azepine ring makes it an active participant in various pericyclic reactions and intramolecular rearrangements.

Azepine can exist in four tautomeric forms: 1H, 2H, 3H, and 4H-azepine. slideshare.netthieme-connect.de The relative stability of these tautomers generally follows the order 3H > 2H > 4H, though this can be influenced by substituents. thieme-connect.de The 1H-azepine is typically the least stable and readily rearranges to the 3H-isomer, often considered a transient intermediate in its formation. thieme-connect.describd.com The interconversion between these tautomers, particularly the 2H, 3H, and 4H isomers, can occur through thermally induced acs.orgbeilstein-journals.org-hydrogen shifts within the triene system. thieme-connect.dersc.org

A fundamental equilibrium in azepine chemistry is the valence-bond isomerization between the monocyclic 1H-azepine and its bicyclic isomer, aza-norcaradiene (also referred to as benzene (B151609) imine). beilstein-journals.orgnih.govresearchgate.net Theoretical and experimental studies show that this equilibrium strongly favors the monocyclic 1H-azepine form. beilstein-journals.orgnih.gov This reluctance to form the strained bicyclic system dictates much of the reactivity of azepines, leading them to behave as cyclic polyenes rather than undergoing reactions typical of aromatic compounds. beilstein-journals.orgnih.gov

Table 3: Characteristics of Azepine Tautomers

| Tautomer | Key Structural Feature | Relative Stability | Notes | Reference |

| 1H-Azepine | Conjugated 8π electron system | Least Stable | Highly reactive; readily isomerizes to 3H-azepine. thieme-connect.describd.com | thieme-connect.describd.com |

| 2H-Azepine | Imino group at C2; one sp³ carbon at N1 | More stable than 1H | Can be synthesized from 3H-azepines via NBS reaction. acs.org | thieme-connect.deacs.org |

| 3H-Azepine | Imino group at C2; one sp³ carbon at C3 | Most Stable | Most commonly isolated tautomer; exists in a boat conformation. thieme-connect.de | thieme-connect.de |

| 4H-Azepine | Imino group at C2; one sp³ carbon at C4 | Intermediate stability | Can be formed in equilibrium with 2H and 3H isomers. rsc.org | thieme-connect.dersc.org |

The conjugated π-system of azepines allows them to participate in cycloaddition reactions, acting as 2π, 4π, or 6π components. beilstein-journals.orgnih.gov

The Diels-Alder [4+2] reaction is a characteristic transformation where the azepine system functions as the 4π diene component. beilstein-journals.orgscribd.com For example, 1H-azepines react with various dienophiles to yield bicyclic adducts. nih.gov Similarly, enantiomerically pure 2,3-dihydro-1H-azepines undergo highly stereoselective [4+2] cycloadditions with heterodienophiles. rsc.orgrsc.org

More uniquely, azepines can act as 6π components in higher-order cycloadditions. psgcas.ac.in A significant example is the cobalt(I)-catalyzed [6+2] cycloaddition of N-substituted azepines with alkynes, 1,3-diynes, or allenes. sciforum.netresearchgate.net This reaction, typically promoted by a Co(acac)₂(dppe)/Zn/ZnI₂ catalytic system, provides a direct and efficient route to the construction of the 9-azabicyclo[4.2.1]nonadiene scaffold, a core structure in several valuable alkaloids. sciforum.netresearchgate.netsciforum.net The reaction is versatile, tolerating a range of functional groups on the alkyne partner. sciforum.net

Table 4: Cycloaddition Reactions of Azepine Systems

| Reaction Type | Azepine π-System Role | Reaction Partner (π-System Role) | Product Scaffold | Reference |

| [4+2] Diels-Alder | 4π (Diene) | Dienophile (2π) | 7-Azabicyclo[2.2.1]heptene | beilstein-journals.orgnih.gov |

| [4+2] Hetero-Diels-Alder | 4π (Diene) | Heterodienophile (2π) | Fused heterocyclic systems | rsc.orgrsc.org |

| [6+2] Cycloaddition | 6π (Triene) | Alkyne/Allene (2π) | 9-Azabicyclo[4.2.1]nonadiene/triene | sciforum.netresearchgate.netresearchgate.net |

| [4+6] Cycloaddition | 4π | Diazacyclopentadienone (6π) | Fused polycyclic systems | clockss.org |

Under certain conditions, the seven-membered azepine ring can undergo contraction to form more stable six-membered aromatic rings, such as pyridine (B92270) derivatives. Several mechanisms for this transformation have been identified.

A notable method involves the reaction of di-tert-butyl-3H-azepines with bromine, followed by treatment with aqueous potassium carbonate (K₂CO₃). oup.com This sequence leads to the formation of substituted pyridine derivatives. The proposed mechanism proceeds through the formation of an azatropylium cation intermediate, which then rearranges to the pyridine product. oup.com

Other reported ring contraction pathways include:

Radical-mediated contraction: Flash vacuum pyrolysis of N-substituted dibenz[b,f]azepines can induce ring contraction to pyrrolo[3,2,1-jk]carbazoles via a radical cyclization mechanism. acs.orgresearchgate.net

Deaminative contraction: Biaryl-linked azepine intermediates can undergo a cascade reaction involving methylation and elimination to excise the nitrogen atom and form a polycyclic aromatic core. nih.gov

Acid-catalyzed rearrangement: Heating 3H-azepine esters with strong acid or base can cause rearrangement to pyridylacetate derivatives. scribd.com

Table 5: Ring Contraction of 3H-Azepines to Pyridines

| Starting Material (3H-Azepine) | Reagents | Product (Pyridine Derivative) | Proposed Intermediate | Reference |

| 3,6-Di-tert-butyl-3H-azepine | 1. Br₂, 2. aq. K₂CO₃ | 2,5-Di-tert-butyl-3-formylpyridine | Azatropilium cation | oup.com |

| 2,5-Di-tert-butyl-3H-azepine | 1. Br₂, 2. aq. K₂CO₃ | 2,5-Di-tert-butyl-4-formylpyridine | Azatropilium cation | oup.com |

Diels-Alder Reactions and [6+2] π-Electron Reactions

Thermal and Photochemical Reactivity Profiles of this compound

The reactivity of this compound is characterized by its responses to thermal and photochemical stimuli, leading to various structural transformations. Research into its reactivity has unveiled distinct pathways for rearrangement and cycloaddition, highlighting the influence of energy input on the molecular framework.

Thermal Reactivity

Detailed studies on the specific thermal decomposition or rearrangement of unsubstituted this compound are not extensively documented in publicly available literature. However, the stability and reactivity of related substituted 3H-azepines provide valuable insights. For instance, 2-ethoxy-3,5,7-trimethyl-3H-azepine has been reported to be relatively stable under various conditions. acs.org This stability suggests that significant energy is required to induce thermal transformations. Under forcing conditions, this substituted analog has been shown to undergo nucleophilic substitution, indicating that while the ring system is robust, it is not entirely inert to thermal challenges, especially in the presence of other reagents. acs.orgresearchgate.net

The formation of 2-alkoxy-3H-azepines, including the ethoxy variant, often occurs through the thermolysis of aryl azides in the presence of an alcohol. rsc.orgd-nb.info This synthetic route implies that the 3H-azepine ring itself possesses a degree of thermal stability, as it is the product of a high-energy reaction. The general stability of the 3H-azepine tautomer is considered the greatest among the azepine isomers (3H- > 1H- > 2H- > 4H-azepine). thieme-connect.de

In related systems, heating 4H-azepine esters leads to their tautomerization to the more stable 3H-azepine esters. worktribe.comrsc.org This suggests that the 3H-azepine structure represents a thermodynamic sink in the azepine family. When heated, 3H-azepine esters have been observed to undergo rearrangement to pyridine derivatives under certain conditions. scribd.com

Photochemical Reactivity

The photochemical behavior of this compound is well-defined, primarily characterized by intramolecular cycloaddition. When subjected to ultraviolet (UV) irradiation, this compound undergoes a disrotatory electrocyclization, a process governed by orbital symmetry rules. thieme-connect.de

Photochemical Isomerization of this compound

| Reactant | Product | Reaction Conditions | Yield (%) | Reference |

| This compound | 2-Ethoxy-2-azabicyclo[3.2.0]hepta-2,6-diene | Low-pressure mercury lamp, dilute pentane (B18724) solution | 60 | thieme-connect.de |

This photochemical reaction is highly selective. Theoretical considerations based on the highest occupied molecular orbital (HOMO) of the first excited state predict the possibility of forming two isomeric bicyclic products: 2-azabicyclo acs.orgtandfonline.comhepta-2,6-dienes and 6-azabicyclo acs.orgtandfonline.comhepta-2,6-dienes. thieme-connect.de However, experimental results for the photolysis of this compound and its amino-substituted analogs exclusively yield the 2-azabicyclo[3,2.0]hepta-2,6-diene isomer. thieme-connect.de The remainder of the starting material is typically converted into a brown polymer. thieme-connect.de This selective pathway is in contrast to the photoisomerization of the analogous carbocyclic compound, 1-ethoxycyclohepta-1,3,5-triene, which yields a different bicyclic system. thieme-connect.de

The formation of 2-alkoxy-3H-azepines via the photolysis of aryl azides in alcoholic solvents is also a well-established photochemical reaction. rsc.orgd-nb.infoworktribe.combeilstein-journals.org This process involves the generation of a singlet nitrene intermediate, which then undergoes ring expansion and trapping by the alcohol solvent. For example, the photolysis of o-azidobenzoic acid derivatives in methanol is a practicable route to 2-methoxy-3-alkoxycarbonyl-3H-azepines. rsc.org This highlights a common photochemical pathway for the synthesis of the 2-alkoxy-3H-azepine scaffold.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethoxy 3h Azepine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For 2-Ethoxy-3H-azepine, both ¹H and ¹³C NMR spectroscopy are crucial for assigning the positions of protons and carbon atoms within the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the ethoxy group and the azepine ring. The chemical shifts (δ) are influenced by the electron density around the protons and the presence of the heteroatoms (nitrogen and oxygen).

The protons of the ethyl group typically appear as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The azepine ring protons are expected to appear in the vinylic region of the spectrum, with their chemical shifts and coupling constants providing valuable information about their relative positions on the seven-membered ring. The C3 protons, being adjacent to a saturated carbon, would appear at a higher field compared to the other olefinic protons of the ring.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~ 2.5 - 3.0 | m | - |

| H-4 | ~ 5.5 - 6.0 | m | - |

| H-5 | ~ 5.7 - 6.2 | m | - |

| H-6 | ~ 6.0 - 6.5 | m | - |

| H-7 | ~ 6.3 - 6.8 | m | - |

| O-CH₂-CH₃ | ~ 3.9 - 4.2 | q | ~ 7.0 |

| O-CH₂-CH₃ | ~ 1.2 - 1.5 | t | ~ 7.0 |

Note: The predicted values are based on general principles of NMR spectroscopy and data for analogous 3H-azepine systems. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are indicative of the hybridization and chemical environment of the carbon atoms. The C2 carbon, being bonded to both a nitrogen and an oxygen atom (an aminal-ether carbon), is expected to be significantly deshielded and appear at a low field.

Two-dimensional correlation spectroscopy techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in definitively assigning the ¹H and ¹³C signals. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (2-3 bonds), helping to piece together the connectivity of the entire molecule.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 150 - 160 |

| C-3 | ~ 30 - 40 |

| C-4 | ~ 120 - 130 |

| C-5 | ~ 125 - 135 |

| C-6 | ~ 130 - 140 |

| C-7 | ~ 140 - 150 |

| O-CH₂-CH₃ | ~ 60 - 70 |

| O-CH₂-CH₃ | ~ 14 - 16 |

Note: The predicted values are based on general principles of NMR spectroscopy and data for analogous 3H-azepine systems. Actual experimental values may vary.

Proton NMR (¹H NMR) Analysis and Chemical Shift Assignments

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the C=N, C=C, and C-O functional groups.

The C=N stretching vibration of the imino group within the azepine ring is a key diagnostic peak. The C=C stretching vibrations of the conjugated diene system in the ring will also be prominent. The C-O stretching of the ethoxy group will provide further confirmation of the structure.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=N Stretch | Imino | ~ 1610 - 1640 |

| C=C Stretch | Alkene | ~ 1580 - 1620 |

| C-O Stretch | Ether | ~ 1050 - 1150 |

| C-H Stretch (sp²) | Vinylic | ~ 3000 - 3100 |

| C-H Stretch (sp³) | Aliphatic | ~ 2850 - 2980 |

Note: The predicted values are based on typical IR absorption frequencies for these functional groups.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition and, consequently, the molecular formula of the compound. For this compound (C₈H₁₁NO), the expected exact mass can be calculated.

The fragmentation pattern observed in the mass spectrum can also offer structural information. For instance, the loss of the ethoxy group or fragments from the azepine ring can produce characteristic daughter ions.

Table 4: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed Exact Mass [M+H]⁺ |

| C₈H₁₁NO | 138.0919 | Data not available |

Note: A precise experimental value from HRMS analysis is required for definitive molecular formula confirmation.

Integration of Multi-Spectroscopic Data for Definitive Structural Confirmation

The definitive structural elucidation of this compound is achieved through the synergistic integration of data from NMR, IR, and HRMS.

NMR spectroscopy establishes the carbon-hydrogen framework, revealing the connectivity of the atoms and the stereochemical arrangement of the molecule.

IR spectroscopy confirms the presence of key functional groups, corroborating the structural features suggested by NMR.

HRMS provides the exact molecular formula, which must be consistent with the structure deduced from NMR and IR data.

By combining the detailed connectivity and stereochemical information from NMR with the functional group identification from IR and the unambiguous molecular formula from HRMS, a complete and unequivocal structural confirmation of this compound can be achieved. This multi-faceted analytical approach is fundamental in modern chemical synthesis and characterization.

Theoretical and Computational Chemistry of 2 Ethoxy 3h Azepine and Azepine Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and properties of azepine systems. researchgate.netmdpi.com This method is favored for its balance of computational cost and accuracy in predicting various molecular parameters. DFT calculations are instrumental in understanding the geometry, spectroscopic behavior, and electronic nature of azepine derivatives. researchgate.netresearchgate.net

The seven-membered azepine ring is not planar and can adopt various conformations. Theoretical geometry optimization is crucial for identifying the most stable three-dimensional structures of azepine derivatives on the potential energy surface (PES). taltech.ee

Conformational analysis of saturated and partially saturated azepine rings, such as the hexahydroazepine or tetrahydroazepine moieties found in some derivatives, reveals that they often adopt non-planar conformations like chair, boat, or twist-boat forms to minimize steric and torsional strain. researchgate.net For instance, computational studies on 1,2,7-thiadiazepane, a related seven-membered ring, identified several stable conformers, including twist-chair (TC) and twist-boat (TB) forms, with the twist-chair conformer being the most stable. researchgate.net Similarly, the tetrahydro-1H-azepine ring in galantamine derivatives exhibits significant conformational flexibility. ddg-pharmfac.net For the partially unsaturated 3H-azepine ring system in 2-Ethoxy-3H-azepine, DFT calculations would be essential to determine the preferred puckering of the ring and the orientation of the ethoxy substituent. Studies on dibenzo[b,f]azepine have shown that substitutions on the central seven-membered ring significantly influence its conformation. mdpi.com The optimization process involves systematically altering the geometry to find the lowest energy arrangement of atoms. taltech.ee

Table 1: Representative Conformational Data for Azepine Derivatives This table presents example data for illustrative purposes based on findings for related heterocyclic systems.

| Conformer Type | Relative Energy (kJ/mol) | Key Dihedral Angles (°) | Source |

|---|---|---|---|

| Twist-Chair (TC) | 0.00 (Most Stable) | Variable, depends on specific atoms | researchgate.net |

| Chair (C) | 2.41 (Transition State) | Variable, depends on specific atoms | researchgate.net |

| Twist-Boat (TB) | Higher Energy Minimum | Variable, depends on specific atoms | researchgate.net |

Theoretical vibrational frequency calculations are a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. wikipedia.orgnumberanalytics.com By calculating the second derivatives of the energy with respect to atomic displacements, a set of normal vibrational modes and their corresponding frequencies can be determined. wikipedia.orghawaii.edu These calculated frequencies for a molecule like this compound can be compared with the peaks in its experimental IR spectrum to confirm its structure. nih.gov For example, characteristic stretching frequencies for C=N, C=C, C-O, and C-H bonds can be precisely assigned. lippertt.ch

Furthermore, Time-Dependent DFT (TD-DFT) calculations are employed to predict electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in UV-Visible spectra. researchgate.net This allows for a direct correlation between the electronic transitions predicted by theory and the observed experimental UV spectrum, aiding in the characterization of the molecule's electronic structure. nih.gov

Table 2: Example Correlation of Calculated and Experimental Vibrational Frequencies This table illustrates how theoretical data is correlated with experimental results for characteristic functional groups.

| Vibrational Mode (Assignment) | Calculated Frequency (cm⁻¹) (DFT) | Experimental Frequency (cm⁻¹) (IR/Raman) | Source |

|---|---|---|---|

| N=N stretch (in triazenes) | Varies with substituents | ~1400-1500 | lippertt.ch |

| C=O stretch (in oxazepine) | Calculated | 1699-1788 | researchgate.net |

| C-H stretch (aromatic/aliphatic) | Calculated | ~2900-3100 | nih.gov |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive behavior of a molecule. uni-muenchen.de It is plotted on the molecule's electron density surface and uses a color scale to represent the electrostatic potential. wolfram.com Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. researchgate.netuni-muenchen.de

For this compound, an MEP map would likely show a significant negative potential around the nitrogen atom of the azepine ring and the oxygen atom of the ethoxy group, indicating these are the primary sites for interaction with electrophiles or for hydrogen bonding. researchgate.netscribd.com The hydrogen atoms, particularly those on the ring, would exhibit positive potential. This analysis helps in understanding intermolecular interactions and predicting regioselectivity in chemical reactions. eurekaselect.com

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. taylorandfrancis.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). taylorandfrancis.com

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical descriptor of molecular stability and reactivity. researchgate.netrasayanjournal.co.in A small energy gap generally implies high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.comresearchgate.net

In azepine derivatives, the distribution of these orbitals is key. researchgate.netchemrxiv.org For this compound, the HOMO is expected to be localized primarily on the π-system of the azepine ring and the lone pair electrons of the nitrogen and oxygen atoms, which are the main electron-donating centers. The LUMO would likely be distributed across the conjugated π-system of the ring, representing the most favorable region for accepting electrons. chemrxiv.org

Table 3: Representative Frontier Molecular Orbital (FMO) Data for Azepine-like Systems This table provides example FMO energy values to illustrate the application of FMO theory.

| Molecule/System | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| m-PAz-BNCz (Azepine derivative) | -4.88 | -1.72 | 3.16 | chemrxiv.org |

| Benzimidazole fused-1,4-Oxazepine | -6.31 | -1.95 | 4.36 | researchgate.net |

| 4-nitroaniline (for comparison) | -6.93 | -2.69 | 4.24 | researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping

Quantum Chemical Descriptors for Reactivity Prediction

The Average Local Ionization Energy (ALIE), represented as I̅(r), is a powerful local reactivity descriptor. nih.govresearchgate.net It is defined as the average energy required to remove an electron from any point r in the space of a molecule. nih.govdiva-portal.org When mapped onto the molecular surface, regions with the lowest I̅(r) values (IS,min) correspond to the locations of the most loosely bound, most reactive electrons. researchgate.net

These low-ALIE regions are the most probable sites for electrophilic attack. researchgate.netresearchgate.net For a molecule like this compound, ALIE surface analysis would complement MEP and FMO analyses by precisely highlighting the most nucleophilic centers. It is expected that the areas corresponding to the nitrogen lone pair and the π-bonds of the conjugated system would exhibit the lowest ALIE values, confirming them as the most reactive sites towards electrophiles. researchgate.net This method has proven effective in predicting regioselectivity in various chemical reactions, including electrophilic aromatic substitution. researchgate.net

Fukui Functions for Nucleophilic and Electrophilic Sites

Conceptual Density Functional Theory (DFT) provides powerful tools for predicting chemical reactivity. Among these are the Fukui functions, which identify the sites within a molecule most susceptible to nucleophilic or electrophilic attack. researchgate.netscm.com The Fukui function is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. In practice, it is often calculated using a finite difference approximation for adding or removing an electron: scm.com

For nucleophilic attack (f+) : Describes the propensity of a site to accept an electron. It is calculated as the difference in electron density between the neutral molecule and its anionic state (N+1 electrons). scm.com

For electrophilic attack (f-) : Indicates the propensity of a site to donate an electron. It is calculated as the difference in density between the neutral molecule and its cationic state (N-1 electrons). scm.com

For radical attack (f0) : Often approximated as the average of f+ and f-.

Table 1: Conceptual Application of Fukui Functions to this compound

| Atomic Site/Region | Expected Type of Attack | Governing Fukui Function | Rationale |

| Nitrogen Atom | Electrophilic | f- | The lone pair of electrons on the nitrogen atom makes it a potential electron donor. |

| Oxygen Atom (Ethoxy) | Electrophilic | f- | The lone pairs on the oxygen atom can be donated to an incoming electrophile. |

| C4, C5, C6, C7 (Diene) | Nucleophilic | f+ | The π-system of the conjugated double bonds can accept electron density from a nucleophile. |

| C2 (Iminyl carbon) | Nucleophilic | f+ | The carbon atom double-bonded to nitrogen is electron-deficient and a likely site for nucleophilic addition. |

This table is illustrative and based on general chemical principles. Specific values would require dedicated DFT calculations.

Bond Dissociation Energies (BDE) for Mechanistic Insights

Bond Dissociation Energy (BDE) is the enthalpy change associated with the homolytic cleavage of a bond in the gas phase. libretexts.org It is a fundamental measure of bond strength and provides critical insights into potential reaction mechanisms, particularly those involving radical intermediates. pearson.compearson.com Calculating BDEs involves determining the energy difference between the reactant molecule and the resulting radical fragments. stackexchange.com

Specific, experimentally or computationally determined BDE values for this compound are not present in the reviewed literature. However, an analysis of the types of bonds within the molecule allows for a qualitative prediction of their relative strengths and potential roles in chemical transformations. Stronger bonds have higher BDEs, while weaker bonds represent potential sites for selective bond cleavage.

Table 2: Estimated Relative Bond Dissociation Energies in this compound

| Bond Type | General BDE Range (kcal/mol) | Role in Potential Mechanisms |

| C=C | 145-151 | Strong; cleavage is unlikely except under high-energy conditions like photolysis. |

| C=N | ~147 | Strong; part of the core imine functionality. |

| C-C (sp3-sp2) | 80-90 | Weaker than C=C; potential site for fragmentation. |

| C-N | 70-80 | Weaker than C=N; susceptible to cleavage in ring-opening reactions. |

| C-O | 85-90 | Relatively strong single bond. |

| C-H (sp2) | 105-111 | Strong; generally not the most reactive site for homolysis. |

| C-H (sp3) | 95-100 | Weaker than sp2 C-H bonds; potential site for radical abstraction. |

| O-C (ethyl) | ~82 | Weaker than the ring C-O bond; potential site for ether cleavage. |

Note: The BDE values are approximate and sourced from general organic chemistry data. libretexts.org The actual values for this compound would be influenced by the specific electronic and steric environment of the molecule.

Aromaticity and Electronic Structure Studies of Azepine Systems

Application of Hückel's Rule and Related Aromaticity Criteria

Hückel's rule is a foundational concept for determining aromaticity in cyclic, planar, and fully conjugated systems. Aromatic compounds, which possess enhanced stability, must have (4n + 2) π-electrons, where 'n' is a non-negative integer. Conversely, systems with 4n π-electrons are deemed antiaromatic and are destabilized if forced into a planar conformation.

The parent 1H-azepine contains a seven-membered ring with a continuous system of p-orbitals occupied by eight π-electrons (four double bonds). thieme-connect.de This fits the 4n rule (for n=2), predicting it to be antiaromatic. Computational studies confirm this, indicating a negative resonance energy for planar 1H-azepine. thieme-connect.de To avoid the instability associated with antiaromaticity, 1H-azepine adopts a non-planar, boat-like conformation, which disrupts π-orbital overlap and imparts a polyene-like (non-aromatic) character. thieme-connect.de

In the case of This compound , the situation is different. The presence of a methylene (B1212753) group (C3) means the carbon at this position is sp³-hybridized. This sp³ center breaks the continuous conjugation around the ring. Since being fully conjugated is a prerequisite for both aromaticity and antiaromaticity, 3H-azepine and its derivatives like this compound are classified as non-aromatic . thieme-connect.de

Harmonic Oscillator Model of Aromaticity (HOMED) Index Analysis

While Hückel's rule provides a qualitative assessment, quantitative measures of aromaticity offer deeper insight. The Harmonic Oscillator Model of Aromaticity (HOMA), and its variant for heterocyclic systems, HOMED, is a widely used geometry-based index. mdpi.com It evaluates the degree of bond length equalization in a cyclic system, which is a hallmark of aromaticity. The HOMA/HOMED index is calculated based on the deviation of experimental or computed bond lengths from an optimal value assumed for a fully aromatic system.

HOMED = 1 : Indicates a fully aromatic system (e.g., benzene).

HOMED = 0 : Corresponds to a non-aromatic system with no π-electron delocalization (e.g., the hypothetical Kekulé structure of benzene).

HOMED < 0 : Suggests antiaromatic character.

Studies on dibenzo[b,f]azepine derivatives show that the aromaticity of the central seven-membered azepine ring can vary significantly based on its conformation and substituents. mdpi.com For an optimized, unsubstituted 5H-dibenzo[b,f]azepine, the central ring exhibits partial aromatic character with a HOMED value of 0.6876, attributed to the participation of the nitrogen lone pair. mdpi.com However, other conformations or substitutions can lead to negative HOMED values, indicating antiaromaticity. For the non-conjugated 3H-azepine core of this compound, the HOMED value is expected to be close to zero, reflecting its non-aromatic nature due to the lack of continuous π-delocalization.

Table 3: Representative HOMA/HOMED Values for Various Ring Systems

| Compound | Ring | Aromaticity Class | Typical HOMA/HOMED Value |

| Benzene (B151609) | 6-membered | Aromatic | ~1.0 |

| Cyclohexane | 6-membered | Non-aromatic | ~0.0 |

| 5H-Dibenzo[b,f]azepine | 7-membered (central) | Partially Aromatic | 0.6876 mdpi.com |

| Planar 1H-Azepine | 7-membered | Antiaromatic | < 0 |

| This compound | 7-membered | Non-aromatic | ~0 (Predicted) |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is instrumental in elucidating complex reaction mechanisms, mapping potential energy surfaces, and characterizing transition states. For azepine derivatives, theoretical studies have provided crucial insights into their synthesis and reactivity.

A notable example is the reaction of 2-methoxy-3H-azepines (a close analog of this compound) with N-bromosuccinimide (NBS). acs.orgresearchgate.net Computational modeling supports a mechanism involving a regioselective 1,4-addition of NBS across the diene system of the azepine ring. This step proceeds through a defined transition state to form a bicyclic intermediate. Subsequent base-promoted elimination of hydrogen bromide from this adduct leads to the formation of the corresponding 2H-azepine derivative. acs.orgresearchgate.net This pathway highlights how computational analysis can predict product structures and explain regioselectivity that might be ambiguous from experimental data alone.

Furthermore, theoretical studies have explored the formation of 3H-azepines from the reaction of o-alkylphenylnitrenes with alcohols. clockss.org These calculations help to distinguish between plausible reaction pathways, suggesting that the reaction proceeds via a dehydroazepine intermediate which is then trapped by the alcohol nucleophile, rather than a direct attack on a benzoazirine precursor. clockss.org The stability of intermediates and the energy barriers of transition states, calculated via methods like DFT, are key to understanding the observed product ratios and regioselectivity. researchgate.net

Applications of 2 Ethoxy 3h Azepine in Advanced Organic Synthesis

Role as Key Synthetic Intermediates and Versatile Building Blocks

2-Ethoxy-3H-azepine and its alkoxy analogues are pivotal intermediates in the synthesis of a wide array of functionalized azepine derivatives. They are typically generated through methods such as the ring expansion of aryl nitrenes in the presence of alcohols or the treatment of azepinones with specific reagents. worktribe.compharmaguideline.com The generation of phenylnitrene from sources like phenyl azide (B81097) or nitrobenzene (B124822) in the presence of nucleophiles like alcohols is a common pathway to 2-alkoxy-3H-azepines. copbela.orgclockss.org

One of the foundational methods for generating these intermediates involves the thermolysis or photolysis of aryl azides in an alcohol medium, such as methanol (B129727), which proceeds via a nitrene-azirine pathway to yield 2-methoxy-3H-azepines. worktribe.comresearchgate.net An alternative and efficient route involves the treatment of azepinones with triethyloxonium (B8711484) fluoroborate, which converts the cyclic amide to the corresponding imidate, this compound, in high yields. worktribe.com This transformation underscores the role of this compound as a direct and accessible derivative from a stable precursor.

The versatility of this compound as a building block stems from the reactivity of the seven-membered ring and the nature of the C2-substituent. The ethoxy group can act as a leaving group, and the diene system within the ring is amenable to various transformations, making it a valuable synthon for introducing the azepine core into larger molecules. worktribe.commanchester.ac.uk For instance, strategies have been developed to convert nitroarenes into polysubstituted saturated azepanes, where a 3H-azepine is a crucial intermediate formed via a photochemically induced rearrangement. manchester.ac.uk This highlights its role as a transient but essential building block for accessing saturated heterocyclic scaffolds.

| Starting Material | Reagents | Product | Research Finding | Citation |

| Azepinone | Triethyloxonium fluoroborate | This compound | Azepinones are efficiently converted to their corresponding this compound derivatives. | worktribe.com |

| p-Substituted Aryl Azides | Methanol, Heat (Thermolysis) | 5-Substituted 2-methoxy-3H-azepines | Thermolysis of aryl azides in methanol provides a direct route to substituted 2-methoxy-3H-azepines. | researchgate.net |

| o-Alkylnitrobenzene | Tributylphosphine (B147548), Alcohol | 2-Alkoxy-3-alkyl- and/or 7-alkyl-3H-azepine | The deoxygenation of nitrobenzenes in the presence of alcohols generates aryl nitrenes that undergo ring expansion. | pharmaguideline.comclockss.org |

| Nitroarenes | Secondary Amine, P(OR)₃, Blue Light | Substituted 3H-azepine | A photochemically driven rearrangement of benzenoid frameworks into 3H-azepines serves as a key step toward azepane synthesis. | manchester.ac.uk |

Precursors for the Synthesis of Complex Polycyclic and Fused Heterocyclic Systems

The inherent strain and reactivity of the 3H-azepine ring system make this compound an excellent precursor for constructing intricate polycyclic and fused heterocyclic frameworks. These complex structures are of significant interest in medicinal chemistry and materials science. google.comresearchgate.net

A notable application is its use in photochemical intramolecular cycloadditions. Upon irradiation, this compound undergoes a disrotatory [2+2] cycloaddition to selectively yield 2-azabicyclo[3.2.0]hepta-2,6-diene derivatives. rsc.org This reaction provides a direct and efficient pathway to a fused bicyclic system containing a four-membered ring fused to the nitrogen-containing ring. This transformation demonstrates the utility of the 3H-azepine core in harnessing photochemical energy to build molecular complexity. rsc.org

Beyond direct cycloadditions, the azepine scaffold is a cornerstone in building more elaborate systems. While not always starting directly from this compound, related azepine derivatives are used in powerful synthetic methodologies like ring-closing metathesis and transition-metal-catalyzed cyclizations to create fused systems. researchgate.netpku.edu.cn For example, gold(I)-catalyzed asymmetric reactions of yne-methylenecyclopropanes have been developed to synthesize azepine-fused cyclobutanes, specifically 3-azabicyclo[5.2.0]nonadiene structures. pku.edu.cn These advanced synthetic strategies underscore the potential of the azepine motif, accessible from precursors like this compound, in the assembly of novel polycyclic architectures. The synthesis of various benzazepine derivatives, often targeted for their pharmacological activity, frequently involves ring expansion or construction strategies where azepine intermediates are key. google.com

| Precursor | Reaction Type | Product | Research Finding | Citation |

| This compound | Photochemical Intramolecular Cycloaddition | 2-Azabicyclo[3.2.0]hepta-2,6-diene | Irradiation leads to selective formation of a fused bicyclic system, demonstrating a powerful method for creating complexity. | rsc.org |

| 1,6-Yne-methylenecyclopropanes | Gold(I)-Catalyzed Cascade Reaction | 3-Azabicyclo[5.2.0]nonadiene (Azepine-fused cyclobutane) | An advanced catalytic method produces complex azepine-fused rings, highlighting the scaffold's utility in modern synthesis. | pku.edu.cn |

| 2-Methoxynaphthalene-1,4-diones | Ring Expansion | Substituted Benzazepines | Ring expansion of quinone derivatives is a method used to access benz-fused azepine systems for medicinal chemistry applications. | google.com |

Derivatization and Functionalization Strategies for Novel Scaffolds

The this compound molecule offers multiple sites for chemical modification, allowing for extensive derivatization and the creation of novel molecular scaffolds. These strategies typically target the C2-ethoxy group, the C3-methylene position, or the diene portion of the seven-membered ring.

The ethoxy group at the C2 position is an excellent leaving group, particularly after activation, facilitating nucleophilic substitution reactions. For example, treatment of this compound with aniline (B41778) allows for the synthesis of 2-anilino-3H-azepine. worktribe.com This highlights a straightforward method for introducing nitrogen-based functional groups at the C2 position.

Further functionalization can be achieved through reactions with electrophiles. The reaction of 2-methoxy-3H-azepines with N-bromosuccinimide (NBS) is particularly versatile. nih.gov This reaction can proceed via two main pathways depending on the conditions:

Electrophilic Substitution: At lower temperatures, NBS can act as an electrophile, leading to the formation of 4-bromo-2-methoxy-3H-azepine. nih.gov

1,4-Addition and Elimination: The reaction can also proceed via a regioselective 1,4-adduct, which, upon base-promoted elimination of hydrogen bromide, yields 2-substituted 2H-azepine derivatives. nih.gov

This latter pathway is especially powerful for diversification. For instance, when the reaction with NBS is performed in the presence of 2,4,6-trichlorophenol (B30397) (TCP), a 2-(2',4',6'-trichlorophenoxy)-2H-azepine derivative is formed. The trichlorophenoxy group is an excellent leaving group that can be subsequently displaced by a wide range of nucleophiles, including alkanethiols and alkylamines, which are not tolerated in the direct reaction with NBS. nih.gov This two-step sequence provides access to a broad scope of 2-substituted 2H-azepines, which are valuable isomeric scaffolds.

Additionally, the C3 position can be functionalized. Treatment of an azepine derivative with a strong base like NaH followed by an alkyl halide can introduce an alkyl group at the C3 position. google.com These derivatization strategies collectively demonstrate that this compound is not a static intermediate but a dynamic scaffold for generating diverse and novel heterocyclic structures.

| Substrate | Reagent(s) | Position of Functionalization | Product Type | Research Finding | Citation |

| Azepinone Derivative | 1. Triethyloxonium fluoroborate 2. Aniline | C2 | 2-Anilino-3H-azepine | The ethoxy group of the intermediate this compound is a good leaving group, allowing for nucleophilic substitution. | worktribe.com |

| 2-Methoxy-3H-azepine | N-Bromosuccinimide (NBS) | C4 | 4-Bromo-2-methoxy-3H-azepine | Electrophilic substitution on the azepine ring is possible under controlled conditions. | nih.gov |

| 2-Methoxy-3H-azepine | 1. NBS, 2,4,6-trichlorophenol (TCP) 2. Various Nucleophiles (NuH) | C2 | 2-Nu-2H-azepine | A two-step sequence allows for the introduction of a wide variety of nucleophiles at the C2 position via a stable intermediate. | nih.gov |

| Azepine Derivative | 1. NaH 2. Alkyl Halide (R-X) | C3 | 3-Alkyl-azepine | The C3 position can be deprotonated and subsequently alkylated to introduce further substitution on the ring. | google.com |

Historical Context and Future Research Directions in 2 Ethoxy 3h Azepine Chemistry

Evolution of Synthetic Methodologies and Mechanistic Understanding for Azepines

The synthesis of the azepine scaffold, a seven-membered nitrogen-containing heterocycle, has been a topic of significant interest due to the presence of this core in numerous bioactive natural products and pharmaceuticals. nih.govontosight.ai Early methods for constructing the azepine ring often involved ring expansion strategies or condensation reactions. For instance, the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepine was first achieved in 1899 through the polyphosphoric acid-catalyzed cyclization of 2,2'-diaminobibenzyl at high temperatures. beilstein-journals.org Another classical approach involves the deoxygenation of nitrobenzene (B124822) in the presence of tributylphosphine (B147548) to generate a nitrene, which then undergoes nucleophilic addition and rearrangement to form a 2-alkoxy-3H-azepine. scribd.com

A significant advancement in azepine synthesis has been the application of pericyclic reactions. The mdpi.commdpi.com-sigmatropic rearrangement of 1,2-divinylcyclopropane derivatives provides a stereospecific route to seven-membered rings, and the analogous 1-aza-Cope rearrangement of cis-1-imino-2-vinylcyclopropanes leads directly to 2,5-dihydro[1H]azepines. nih.gov However, the synthesis of the required cis-1-imino-2-vinylcyclopropane precursors can be multi-stepped and challenging. nih.gov More direct methods, such as the insertion of a stabilized singlet nitrene into a benzene (B151609) ring via a concerted cycloaddition, have also become a common strategy. slideshare.net

Mechanistic studies have been crucial in refining these synthetic approaches. For example, investigations into the reaction of o-alkylphenylnitrene with alcohols to form 3-alkyl- and/or 7-alkyl-3H-azepines have revealed that the regioselectivity is governed by steric effects. clockss.org The reaction is believed to proceed through a dehydroazepine intermediate, and the bulkiness of both the alkyl substituent on the phenyl ring and the alcohol nucleophile dictates the final product distribution. clockss.org It has been proposed that the formation of 2-alkoxy-3H-azepines occurs via the isomerization of a benzoazirine intermediate to a dehydroazepine, which is then trapped by the alcohol. clockss.org Similarly, pyrene-sensitized photolysis of p-butylphenyl azide (B81097) in the presence of diethylamine (B46881) yields a 3H-azepine, with the mechanism suggesting formation from a singlet nitrene via energy transfer. rsc.org

The development of solid-phase synthesis has also impacted the field, providing methods for creating libraries of azepine derivatives for medicinal chemistry applications. psu.edu Despite these advances, many traditional methods require harsh conditions that may not be compatible with a variety of functional groups, driving the need for milder and more versatile synthetic routes. chemrxiv.org

Emerging Catalytic Systems and Novel Synthetic Approaches

The quest for more efficient and selective methods to synthesize azepines has led to the development of a variety of novel catalytic systems and synthetic strategies. Transition metal catalysis, in particular, has emerged as a powerful tool for constructing the azepine ring system with high levels of control. mdpi.comucj.org.ua

Catalytic Systems for Azepine Synthesis:

| Catalyst System | Reaction Type | Substrates | Product | Key Features |

| Rh(II) catalysts | Cyclopropanation/1-aza-Cope rearrangement | Dienyltriazoles | Fused 2,5-dihydro[1H]azepines | Highly diastereoselective, proceeds in good to excellent yields. nih.gov |

| Cu(I) catalysts | Tandem amination/cyclization | Fluorinated allenynes and amines | Trifluoromethyl-substituted azepin-2-carboxylates | Efficient, tandem process forming two new bonds. mdpi.com |

| HSbF₆ | Formal [3+2+2] cycloaddition | Aziridines and alkynes | Substituted azepines | Mild conditions, good functional group tolerance, and good chemo- and regioselectivity. thieme-connect.com |

| Rh(I)/Pd(0) catalysts | Sequential arylation/intramolecular amination | o-aminophenylboronic esters and halides | N-H and N-alkyl fused azepines | One-pot, highly efficient process. unigoa.ac.in |

| Iridium catalysts | Asymmetric transfer hydrogenation | Dibenzo-fused azepine precursors | Optically active dihydrodibenzo-fused azepines | Access to chiral azepine derivatives. bohrium.com |

| Platinum catalysts | Enantioselective cycloisomerization | N-propargyl-2-ferrocenylanilines | Azepine-fused planar-chiral ferrocenes | First example of enantioselective synthesis of this class of compounds. acs.org |

| Gold(I)/Silver catalyst system | Hydroarylation | 9-(2-alkynylphenyl)-9H-carbazole derivatives | Fused carbazole-dibenzo[b,f]azepine | High yield for specific fused systems. beilstein-journals.org |

Visible-light-mediated photochemistry represents another innovative approach. A unified synthesis of mono- and polycyclic azepines has been developed through the dearomative ring expansion of aromatic N-ylides, initiated by visible light. organic-chemistry.org This method is efficient, uses simple starting materials, and proceeds via photochemical excitation of the ylide followed by diradical recombination and a 6π-electrocyclic ring opening. organic-chemistry.org

Furthermore, multicomponent reactions are being explored for the efficient construction of the azepine scaffold. For instance, the reaction of 2-(bromomethyl)aziridines with o-aminobenzenethiol in the presence of a base can yield azepine derivatives. The development of novel synthetic routes that allow for straightforward functionalization at different positions of the azepine ring is a key area of focus. chemrxiv.org

Identification of Untapped Synthetic Potential and Future Research Gaps

Despite significant progress in the synthesis of azepines, several areas hold untapped potential and represent important future research directions. The development of new lead compounds for various therapeutic areas, including cancer, continues to drive the exploration of novel azepine structures. nih.gov

Future Research Opportunities in Azepine Synthesis:

| Research Area | Description | Potential Impact |

| Development of Novel Bioisosteres | Designing and synthesizing sp³-rich azepine analogues as isosteres for flat, aromatic systems like quinolones. chemrxiv.org | Creation of novel chemical entities with improved physicochemical properties and potentially enhanced biological activity. |

| Exploration of Indole-Fused Azepines | Further investigation into the synthesis and biological evaluation of indole-fused heteroazepines, which have shown promise as anticancer agents. nih.gov | Discovery of new cancer drug candidates with potentially novel mechanisms of action. nih.gov |

| Advanced Catalytic Systems | Designing multifunctional catalysts, such as those combining transition metals with Lewis and Brønsted acids, for challenging transformations like the asymmetric reduction of amides to form chiral amines. bohrium.com | Development of highly efficient and enantioselective syntheses of structurally diverse chiral azepines. bohrium.comrsc.org |

| Combinatorial and Solid-Phase Synthesis | Expanding the use of solid-phase and combinatorial chemistry to generate large libraries of diverse azepine derivatives for high-throughput screening. psu.edu | Acceleration of the drug discovery process by providing a wider range of compounds for biological testing. psu.edu |

| Mechanistic Elucidation | In-depth mechanistic studies of new catalytic systems and photochemical reactions to enable rational optimization of reaction conditions and substrate scope. organic-chemistry.org | Improved understanding leading to more robust and predictable synthetic methods. |

| Sustainable Synthesis | Developing more environmentally friendly synthetic routes that utilize milder reaction conditions, greener solvents, and more atom-economical reactions. rowan.edu | Reduction of the environmental impact of chemical synthesis in both academic and industrial settings. |

A significant gap remains in the asymmetric synthesis of many classes of azepines. rsc.org While some elegant biocatalytic and transition-metal-catalyzed methods have been reported for specific structures like dibenz[c,e]azepines, the development of broadly applicable and highly efficient catalytic systems for producing structurally diverse chiral azepines is still a major challenge. rsc.org The lack of such methods has hindered deeper investigations into the structure-function relationships of these important chiral molecules. rsc.org

Furthermore, the full synthetic potential of many azepine derivatives remains unexplored. researchgate.net There is a need for the continued development of late-stage functionalization strategies to efficiently diversify the azepine core, which is crucial for medicinal chemistry programs. chemrxiv.org The exploration of underutilized starting materials and the discovery of entirely new cyclization strategies will undoubtedly open new avenues in azepine chemistry. rowan.edunaturalproducts.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.